Splendidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68353-25-3 |
|---|---|
Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
12,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C19H15NO4/c1-22-13-8-12-14(23-2)9-20-17-15(12)16(19(13)24-3)10-6-4-5-7-11(10)18(17)21/h4-9H,1-3H3 |
InChI Key |
KTFPZTCBZNFIPH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3C(=C1)C(=CN=C3C(=O)C4=CC=CC=C42)OC)OC |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=CN=C3C(=O)C4=CC=CC=C42)OC)OC |
Other CAS No. |
68353-25-3 |
Synonyms |
splendidine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Splendidine
Total Synthesis Approaches to the Splendidine Core Scaffold
The synthesis of oxoaporphine alkaloids, including this compound, presents a significant challenge in organic chemistry due to their fused tetracyclic ring system. The development of efficient total synthesis strategies is crucial for accessing these compounds and their analogues for further research.
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis of the oxoaporphine core, such as that found in this compound (identified as 1,2,4-trimethoxy-7H-dibenzo[de,g]quinolin-7-one cdnsciencepub.com), typically involves identifying key bond formations that construct the characteristic tetracyclic structure. Common strategies focus on forming the C-ring or D-ring, often through intramolecular cyclization reactions.
A typical retrosynthetic approach might involve disconnecting the C-1 to C-12b bond (biaryl bond) or the C-7 to C-12b bond within the oxoaporphine skeleton. This leads to precursors such as substituted 1-benzylisoquinolines or 1-benzoylisoquinolines, which can then undergo cyclization to form the fused ring system nih.govd-nb.info. Alternatively, strategies involving the functionalization of pre-formed isoquinoline (B145761) rings at the C-1 position, followed by cyclization, are also employed d-nb.info.
Major Synthetic Routes and Methodological Advancements in Oxoaporphine Synthesis
The total synthesis of oxoaporphine alkaloids often relies on established methods for constructing the fused ring system, with adaptations made for specific substitution patterns like those found in this compound.
Key synthetic methodologies include:
Intramolecular Biaryl Synthesis: This is a cornerstone strategy, typically involving the cyclization of 1-benzyl- or 1-benzoylisoquinoline intermediates. Various methods have been employed for this crucial C-C bond formation, including:
Photochemical Cyclization: Irradiation of suitable precursors can induce intramolecular cyclization nih.gov.
Radical Cyclization: Radical-mediated cyclization reactions offer another route to form the biaryl linkage nih.gov.
Palladium-Catalyzed Cross-Coupling: Transition metal catalysis, particularly palladium-catalyzed reactions, has become a powerful tool for forming the C-C bonds required for biaryl cyclization nih.govd-nb.info.
Regioselective Metalation and Cyclization: A more recent approach involves the regioselective metalation of alkoxy isoquinolines at the C-1 position. This is followed by reaction with an electrophile (e.g., iodine), subsequent cross-coupling (e.g., Suzuki coupling), and finally, intramolecular acylation to construct the oxoaporphine core d-nb.info. This method offers a direct route to functionalized oxoisoaporphines.
Oxidation of Aporphines: While not a total synthesis approach, the oxidation of pre-existing aporphine (B1220529) alkaloids can yield oxoaporphines. However, this method is limited by the availability and commercial supply of the starting aporphines oncotarget.com.
While specific published total syntheses of this compound are not detailed in the provided snippets, the general methodologies described for constructing the oxoaporphine scaffold are applicable and have been used to synthesize this compound cdnsciencepub.com. These routes often involve multiple steps, with ongoing research aiming for more concise and efficient pathways oncotarget.com.
Design and Synthesis of this compound Analogues and Structurally Related Derivatives
The synthesis of this compound analogues and structurally related derivatives is driven by the desire to explore structure-activity relationships (SAR) and enhance their utility in research, particularly in medicinal chemistry.
Principles for Rational Structural Diversification
Rational structural diversification of oxoaporphines is guided by an understanding of their core structural features and their interactions with biological targets. Principles include:
Modification of Substituent Patterns: Altering the position and nature of substituents, such as methoxy (B1213986) groups, can significantly impact biological activity. For instance, studies on related alkaloids have shown that modifications at specific positions can tune interactions with receptors umich.eduresearchgate.net.
Core Scaffold Modifications: Introducing or altering functional groups on the fundamental oxoaporphine ring system can lead to new properties. This can involve creating aza-analogues or modifying the oxidation state of the core structure researchgate.net.
Exploration of Biological Mechanisms: Understanding the proposed mechanisms of action, such as targeting telomerase or influencing cellular pathways nih.gov, provides a basis for designing derivatives that might enhance these effects.
Targeted Chemical Modifications for Enhanced Research Utility
Targeted chemical modifications aim to probe specific biological activities or improve physicochemical properties. Examples from related oxoaporphine research illustrate these principles:
Synthesis of Azaoxoisoaporphine Derivatives: Research has involved synthesizing aza-analogues of oxoisoaporphines to evaluate their inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their effects on Aβ aggregation researchgate.net.
Structure-Activity Relationship (SAR) Studies: In related diterpenoid systems like salvinorin A, SAR studies have identified key structural features required for receptor binding. For example, the presence of an acetyl group at C-2 and specific hydrophobic interactions are crucial for kappa-opioid receptor (KOR) activity, while splendidin, lacking these features, showed no significant binding umich.eduresearchgate.net. This highlights how modifications can be designed to either mimic or disrupt interactions with specific biological targets.
Functionalization for Targeted Activity: Modifications are often designed to enhance specific biological effects, such as potential anticancer mechanisms involving reactive oxygen species generation, DNA binding, or enzyme inhibition nih.gov.
Chemo-enzymatic and Proposed Biosynthetic Pathways Towards this compound
The biosynthesis of alkaloids, including oxoaporphines, is a complex process that typically begins with amino acids. While specific enzymatic pathways for this compound have not been detailed in the provided literature, general principles of alkaloid biosynthesis and the potential of chemo-enzymatic approaches can be discussed.
General Alkaloid Biosynthesis: Benzylisoquinoline alkaloids, a class to which oxoaporphines belong, are biosynthetically derived from amino acids, primarily tyrosine d-nb.info. The pathway often involves the formation of (S)-norcoclaurine as a key intermediate, which then undergoes further modifications, cyclizations, and oxidations to yield more complex alkaloid structures like aporphines and oxoaporphines d-nb.info.
Plant Terpenoid Biosynthesis: For context within plant secondary metabolism, the biosynthesis of plant diterpenoids (which can sometimes share similar names with alkaloids, e.g., "splendidin" in researchgate.netmdpi.com) often proceeds via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, starting from precursors like geranylgeranyl diphosphate (B83284) (GGPP) researchgate.net. However, this compound is classified as an alkaloid, not a terpenoid.
Chemo-enzymatic Approaches: Chemo-enzymatic synthesis represents a powerful strategy that integrates the precision of enzymatic catalysis with the versatility of organic synthesis. This approach can be used to introduce chirality, perform regioselective transformations, or construct complex molecular architectures that are challenging to achieve through purely chemical means acib.atbeilstein-journals.orgbeilstein-journals.org. While specific chemo-enzymatic routes for this compound are not reported, this methodology holds potential for future efficient and stereoselective syntheses of this compound and its analogues, by leveraging enzymes for key steps in the biosynthetic pathway or for creating complex intermediates.
Identification of Putative Biosynthetic Precursors and Intermediates
The biosynthesis of natural products like this compound often originates from primary metabolic pathways. As a clerodane diterpenoid nih.govumich.edu, this compound's biosynthesis is presumed to stem from isoprenoid precursors. Studies on related compounds, such as salvinorin A from Salvia divinorum, suggest that the biosynthesis of clerodane diterpenoids proceeds via the 1-deoxy-D-xylulose-5-phosphate (DOX) pathway, also known as the MEP pathway researchgate.net. This pathway utilizes geranylgeranyl diphosphate (GGPP) as a central precursor, which is then cyclized by clerodane cyclases to form the basic clerodane skeleton.
While specific precursors and intermediates directly leading to this compound have not been exhaustively detailed in the provided literature, it is hypothesized that GGPP serves as a foundational building block. Subsequent enzymatic modifications, including oxidations, acetylations, and methylations, would then transform this diterpene skeleton into the final this compound structure researchgate.net. The precise sequence and nature of these intermediates remain an area for further investigation.
Enzymatic Transformations Involved in this compound Biogenesis
The enzymatic machinery responsible for this compound biosynthesis is not fully elucidated. However, based on the general pathways for diterpenoid production in Salvia species, several classes of enzymes are likely involved. These include:
Diterpene Synthases (Cyclases): These enzymes are crucial for catalyzing the cyclization of GGPP into various diterpene skeletons, including the clerodane framework researchgate.net.
Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently involved in the oxidative modifications of diterpenoid skeletons, introducing hydroxyl groups and other oxygenated functionalities that are characteristic of many natural products, including potentially this compound researchgate.netnih.gov.
Acyltransferases and Methyltransferases: Enzymes that catalyze acetylation and methylation reactions are often responsible for the final functionalization steps, attaching acetyl or methyl groups to specific positions on the diterpene backbone, thereby yielding the final bioactive compound researchgate.net.
The precise identification and characterization of these enzymes in the context of this compound biosynthesis would require dedicated biochemical and genetic studies.
Overcoming Synthetic Challenges and Exploring Opportunities in this compound Chemistry
The chemical synthesis of complex natural products like this compound presents significant challenges. While specific synthetic routes for this compound are not detailed in the provided search results, general challenges in diterpenoid and complex molecule synthesis include:
Stereochemical Control: Diterpenoids often possess multiple chiral centers, requiring sophisticated synthetic strategies to control stereochemistry and achieve the correct three-dimensional structure kyoto-u.ac.jp.
Functional Group Manipulations: The presence of various functional groups, such as hydroxyls, acetoxy groups, and lactone rings, necessitates careful selection of protecting groups and reaction conditions to avoid undesired side reactions or epimerization researchgate.netnih.govnih.gov.
Total Synthesis Complexity: Developing a convergent and efficient total synthesis for complex molecules like this compound requires numerous steps, each with potential for yield loss and purification difficulties chemrxiv.orgproteogenix.science.
Despite these challenges, opportunities exist in exploring this compound chemistry:
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound allows for the investigation of its biological activity and the identification of key structural features responsible for its effects. For instance, studies on related clerodanes have explored modifications to understand their opioid receptor affinity umich.edu.
Chemical Derivatization: Modifying the this compound structure through chemical derivatization can enhance its properties, such as solubility, stability, or biological potency, or facilitate its analysis nih.govprinceton.edu. For example, derivatization is a common strategy to improve the detection limits of natural products with poor UV absorption or ionization efficiency in chromatographic analyses nih.gov.
Biomimetic Synthesis: Understanding the biosynthetic pathway can inspire biomimetic synthetic approaches, potentially leading to more efficient and elegant routes to this compound and its analogs.
Molecular and Cellular Mechanisms of Action of Splendidine Pre Clinical/in Vitro Research
Investigation of Specific Molecular Targets Engaged by Splendidine in Biological Systems
The cytotoxic effects of this compound are believed to stem from its interaction with key cellular macromolecules, leading to the disruption of normal cellular processes. Research on related compounds suggests several potential molecular targets.
While specific protein-ligand interaction studies for this compound are not extensively documented, research on the broader class of aporphine (B1220529) and oxoaporphine alkaloids suggests that topoisomerases are a key protein target. thieme-connect.comtandfonline.comnih.govnih.govtandfonline.com Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair. nih.gov Inhibition of these enzymes leads to DNA damage and ultimately, cell death.
Studies on other oxoaporphine alkaloids, such as liriodenine (B31502) and dicentrinone, have demonstrated their ability to inhibit topoisomerase I or II. tandfonline.comtaylorandfrancis.com For instance, oxocrebanine (B3028915) has been identified as a dual inhibitor of topoisomerase I and IIα. nih.gov In silico molecular docking studies on various oxoaporphine alkaloids have further supported the potential for these compounds to bind to the active sites of enzymes like the SARS-CoV-2 main protease, indicating their capacity for specific protein interactions. arocjournal.com These findings suggest that this compound may also exert its cytotoxic effects through the inhibition of topoisomerase activity.
Table 1: In Silico Docking Scores of Oxoaporphine Alkaloids with SARS-CoV-2 Main Protease
| Compound | Docking Score (kcal/mol) |
| Liriodenine | -7.2 |
| Lysicamine (B1675762) | -6.9 |
| O-methylmoschatoline | -7.5 |
| Oxoglaucine | -7.1 |
| Oxophoebine | -7.0 |
| Source: Adapted from in silico investigation of oxoaporphine alkaloids of Xylopia aethiopica against SARS-COV-2 main protease. | arocjournal.com |
A significant body of evidence points towards the interaction with nucleic acids as a primary mechanism of action for oxoaporphine and aporphine alkaloids. thieme-connect.comtandfonline.compolyu.edu.hknih.gov The planar aromatic structure of these compounds allows them to intercalate between the base pairs of the DNA double helix. thieme-connect.comtandfonline.comtandfonline.com This intercalation distorts the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cell death. tandfonline.com
Spectroscopic studies, including UV-vis absorption and circular dichroism, on several aporphine alkaloids have confirmed their DNA intercalating properties. thieme-connect.com Confocal laser scanning fluorescence microscopy has also shown that natural oxoaporphine alkaloids like dicentrinone, liriodenine, and lysicamine can enter the cell nucleus and interact with DNA. nih.gov The binding affinity of synthetic oxoisoaporphine alkaloid derivatives to calf thymus DNA has been shown to be significantly higher than the parent compound, correlating with their increased cytotoxicity. polyu.edu.hk It is therefore highly probable that this compound also interacts with DNA via intercalation, contributing to its cytotoxic effects. One study on the oxoaporphine alkaloid cepharadione A suggested it can induce double-strand DNA damage. acs.org
The primary subcellular organelle implicated in the action of aporphine alkaloids is the mitochondrion, particularly in the context of apoptosis induction. nih.gov While direct studies on this compound's effect on subcellular organelles are limited, research on related compounds like liriodenine has shown involvement of the mitochondrial signaling pathway in apoptosis. nih.gov Disruption of mitochondrial function is a key event in the intrinsic apoptotic pathway.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
The interaction of this compound with its molecular targets triggers a cascade of intracellular signaling events that culminate in cell cycle arrest and apoptosis.
Aporphine alkaloids have been shown to induce cell cycle arrest in various cancer cell lines. taylorandfrancis.commdpi.com For example, liriodenine has been reported to arrest the cell cycle by increasing the expression of p53. taylorandfrancis.com Another aporphine alkaloid, boldine, induces apoptosis through cell cycle arrest at the G2/M phase. nih.gov Similarly, the synthetic benzo[c]phenanthridine (B1199836) alkaloid NK314, which shares structural similarities with oxoaporphine alkaloids, induces significant G2 cell cycle arrest. Given these findings, it is plausible that this compound may also exert its antiproliferative effects by inducing cell cycle arrest, potentially at the G2/M phase.
Table 2: Effects of Aporphine Alkaloids on Cell Cycle
| Compound | Cell Line | Effect on Cell Cycle |
| Liriodenine | - | Arrest, increased p53 |
| Boldine | Breast cancer cells | G2/M phase arrest |
| Antofine | HCT-116 cells | G0/G1 phase arrest |
| Source: Adapted from multiple studies on aporphine alkaloids. | taylorandfrancis.commdpi.comnih.gov |
Induction of apoptosis is a hallmark of the cytotoxic activity of many aporphine and oxoaporphine alkaloids. taylorandfrancis.comnih.govfrontiersin.orgresearchgate.net Apoptosis can be triggered through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. Research on liriodenine has demonstrated that it inhibits the proliferation of human ovarian cancer cells by inducing apoptosis via the mitochondrial signaling pathway. nih.gov This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. taylorandfrancis.com
The aporphine alkaloid crebanine (B1669604) has been shown to induce apoptosis in glioblastoma multiforme cells through the PI3K-Akt pathway. frontiersin.org Furthermore, studies on an ethanolic extract containing aporphine from Stephania venosa showed induction of apoptosis in human ovarian cancer cells, as evidenced by morphological changes, DNA fragmentation, and caspase activation. researchgate.net These findings strongly suggest that this compound likely induces apoptosis in cancer cells through the modulation of key signaling pathways that regulate programmed cell death.
Autophagy Modulation and Lysosomal Function
Currently, there is no publicly available scientific literature detailing the effects of this compound on autophagy modulation or lysosomal function. In vitro studies investigating whether this compound induces or inhibits autophagic pathways, or how it may impact lysosomal stability and function in cancer cells, have not been reported.
Crosstalk with Key Signal Transduction Cascades
Detailed research elucidating the specific crosstalk of this compound with key signal transduction cascades, such as MAPK/ERK or PI3K/Akt pathways, is not available in the current body of scientific literature. While this compound has demonstrated cytotoxic activity, the upstream signaling events and the specific molecular targets within these cascades that mediate its effects have not been characterized.
Enzymatic Activity Modulation by this compound
Kinetics of Enzyme Inhibition or Activation
There is a lack of specific data on the kinetics of enzyme inhibition or activation by this compound. Pre-clinical studies detailing its inhibitory concentration (IC50) or activation constant (K_act) against specific enzymes are not present in the available literature.
Allosteric Modulation Studies
No in vitro or computational studies have been published that investigate the potential allosteric modulation of enzymes by this compound. Research into its ability to bind to allosteric sites and modify enzyme activity is currently absent from the scientific record.
Receptor Binding and Activation Profiling (In Vitro and Computational)
Ligand-Receptor Binding Affinity Assays
Specific ligand-receptor binding affinity assays for this compound have not been reported in the scientific literature. Consequently, data regarding its binding affinity (such as K_d or K_i values) to any specific cellular receptors are unavailable.
While direct mechanistic data is scarce, the cytotoxic profile of this compound has been documented against several cancer cell lines.
Table 1: Documented Cytotoxic Activity of this compound in Human Cancer Cell Lines (In Vitro)
| Cell Line | Cancer Type | Reported Activity |
| A-549 | Lung Adenocarcinoma | Cytotoxic |
| SK-OV-3 | Ovary Adenocarcinoma | Cytotoxic |
| SK-MEL-2 | Skin Melanoma | Cytotoxic |
| XF-498 | Central Nervous System Cancer | Cytotoxic |
| HCT-15 | Colorectal Adenocarcinoma | Cytotoxic |
Note: Specific ED50 or IC50 values for this compound are not consistently reported in the available literature, which often describes its activity qualitatively as the "strongest" among a group of tested alkaloids.
Receptor Selectivity and Specificity Characterization
This compound, a neoclerodane diterpene isolated from Salvia splendens, has been evaluated for its binding affinity at human opioid receptors. nih.gov In a study exploring the neuropharmacological potential of structural congeners of Salvinorin A, this compound was tested for its interaction with human μ (mu), δ (delta), and κ (kappa) opioid receptor subtypes. nih.gov The research was prompted by the structural similarity between the diterpenes found in S. splendens and Salvinorin A, a known potent and selective κ-opioid agonist. nih.gov
Despite these structural similarities, the screening assays revealed that this compound did not exhibit significant binding affinity for any of the tested opioid-receptor subtypes. nih.gov This lack of high-affinity binding indicates a low selectivity and specificity for these particular receptors under the tested conditions. nih.gov While another neoclerodane from the study, compound 10 , showed modest affinity for κ receptors, this compound itself was found to be inactive in this specific receptor assay. nih.gov
Cellular Phenotypic Responses to this compound in Controlled In Vitro Models
Cell Viability and Proliferation Studies in Cancer Cell Lines
A comprehensive review of preclinical, in vitro research literature did not yield specific studies detailing the effects of this compound on the viability and proliferation of cancer cell lines. Consequently, no data is available to characterize its cytotoxic or cytostatic potential in these models.
Impact on Cellular Differentiation Processes
There is currently no available scientific literature from in vitro studies that investigates the impact of this compound on cellular differentiation processes. Research has yet to explore whether this compound can induce or inhibit the differentiation of stem cells or other precursor cells into more specialized cell types.
Assessment of Cellular Migration and Invasion Capabilities
The effects of this compound on the migratory and invasive capabilities of cells in controlled in vitro models have not been reported in the scientific literature. Therefore, its potential to modulate these key processes, which are often implicated in cancer metastasis, remains uncharacterized. nih.govubigene.us
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Splendidine
Systematic Elucidation of Splendidine Structure-Activity Relationships
The exploration of splendidin's structure-activity relationships (SAR) has been largely comparative, focusing on understanding why it does not share the potent kappa-opioid receptor (KOR) agonism of Salvinorin A. The key structural differences between these two molecules have provided a foundational understanding of the SAR for this class of compounds.
Studies on splendidin and its congeners have demonstrated that specific substitutions, or the lack thereof, at key positions on the neoclerodane scaffold are critical determinants of biological activity. Unlike Salvinorin A, which possesses a C-2 acetate (B1210297) group crucial for its potent KOR agonism, splendidin lacks any substituent at this position. umich.edu Furthermore, the absence of a ketone at the C-1 position in splendidin is another significant structural deviation. researchgate.net
Research involving the synthesis of various derivatives has consistently shown that these structural features are essential for opioid receptor binding. A series of structural congeners of Salvinorin A isolated from Salvia splendens, including splendidin, were tested for their affinity at human mu, delta, and kappa opioid receptors. None of these compounds, including splendidin, exhibited high affinity binding. researchgate.net This lack of activity is attributed to several structural factors, including the absence of the C-2 substituent and the C-1 ketone. umich.eduresearchgate.net
While devoid of significant opioid receptor affinity, one study investigated splendidin's effect on other biological targets, finding it to be an inhibitor of dextransucrase from Leuconostoc mesenteroides, with a reported inhibition constant (Ki) of 1.9 mM. researchgate.net
The stereochemistry of the neoclerodane skeleton is a critical factor influencing molecular interactions and biological activity. The trans-fused B/C rings and the specific orientation of substituents are known to be vital for the activity seen in Salvinorin A. umich.edu Splendidin possesses a different stereochemical configuration at the C-8 position compared to Salvinorin A. researchgate.net
To investigate the importance of this feature, derivatives such as 8-epi-splendidin have been synthesized. researchgate.net The consistent lack of opioid receptor binding across splendidin and its tested epimers underscores the stringent stereochemical requirements for interaction with these receptors. Modeling studies have suggested that while the hydrogen-bond acceptor sites of splendidin can theoretically map onto those of Salvinorin A, it lacks the necessary hydrophobic groups at key positions, a deficiency compounded by its distinct stereochemistry. umich.edu
| Compound Name | Target | Activity/Affinity (Ki) | Reference(s) |
| Splendidin | Kappa Opioid Receptor (KOR) | > 10,000 nM | umich.eduresearchgate.net |
| Splendidin | Mu Opioid Receptor (MOR) | > 10,000 nM | umich.edu |
| Splendidin | Delta Opioid Receptor (DOR) | > 10,000 nM | umich.edu |
| 8-epi-Splendidin | Opioid Receptors | No significant binding | researchgate.net |
| Splendidin | Dextransucrase | 1.9 mM | researchgate.net |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches for this compound Derivatives
A review of the scientific literature indicates that specific pharmacophore modeling or ligand-based drug design studies focusing on splendidin derivatives have not been extensively reported. Pharmacophore modeling relies on the three-dimensional arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov While modeling studies have been performed for potent KOR agonists like Salvinorin A to define their pharmacophore, scilit.comacs.org similar dedicated studies using splendidin as a template for designing new ligands are not available in the current body of research. The lack of significant biological activity at a well-defined target has likely limited its use as a scaffold in such ligand-based design approaches.
Computational Methodologies for SAR Prediction and Optimization
Computational methods are powerful tools in modern drug discovery, enabling the prediction and optimization of the biological activity of chemical compounds. These techniques, however, have seen limited specific application to the splendidin scaffold.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. researchgate.net While QSAR studies have been successfully applied to the broader class of clerodane diterpenoids to understand their cytotoxic and antitumoral activities, no dedicated QSAR models have been developed specifically for splendidin derivatives. researchgate.net The limited availability of a homologous series of splendidin analogs with a graduated range of biological activity data is a primary obstacle to the development of a robust and predictive QSAR model for this specific compound.
Machine learning (ML), a subset of artificial intelligence, has emerged as a revolutionary tool in drug discovery for analyzing complex SAR datasets and building predictive models. numberanalytics.comijrpas.comacs.org ML algorithms can identify intricate patterns in large datasets of natural products to predict bioactivity and guide structural modifications. ijrpas.com However, an extensive search of the current scientific literature reveals that machine learning techniques have not yet been specifically applied to study the structure-activity relationships of splendidin. The application of such advanced computational tools is contingent on the availability of sufficient and high-quality biological data, which is currently lacking for splendidin and its derivatives.
Conformational Analysis and Intrinsic Flexibility of this compound and its Analogues
Detailed conformational analysis of this compound through experimental methods like high-field NMR spectroscopy or X-ray crystallography has not been extensively reported in publicly available literature. researchgate.netnumberanalytics.com However, this compound is classified as a clerodane diterpenoid, a class of molecules known for its characteristic decalin ring system, which imparts a degree of conformational rigidity. umich.edustuartxchange.orgconicet.gov.ar The conformational flexibility of clerodane diterpenoids is largely influenced by the stereochemistry of the ring junctions and the nature and orientation of its substituents. researchgate.netconicet.gov.ar
Computational modeling approaches, such as Density Functional Theory (DFT) and molecular mechanics, are standard tools for probing the conformational landscape of complex natural products. taltech.eenih.govnih.gov For clerodane diterpenes, these studies often reveal the existence of multiple low-energy conformations. conicet.gov.ar The flexibility in the side chain and potential rotations around single bonds contribute to the molecule's ability to adopt different spatial arrangements. nih.gov This intrinsic flexibility is crucial as it can dictate how the molecule interacts with biological targets. mdpi.com While specific computational studies on this compound are not prevalent, the general principles of conformational analysis for clerodane diterpenes suggest that this compound likely possesses a defined set of accessible conformations that are key to its biological activity. researchgate.netacs.org
Further research employing computational and experimental techniques is necessary to fully elucidate the conformational profile of this compound and its analogues. Such studies would provide valuable insights into the three-dimensional structural requirements for its cytotoxic activity.
Relationship Between Physicochemical Parameters and Biological Engagement of this compound
The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with molecular targets. scirp.org For this compound, understanding the relationship between these parameters and its cytotoxic effects is crucial for any potential therapeutic development.
Initial data on the physicochemical properties of this compound are available through computational predictions. These parameters provide a foundational understanding of the molecule's characteristics.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H15NO4 | PubChem nih.gov |
| Molecular Weight | 321.3 g/mol | PubChem nih.gov |
| XLogP3 | 3.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |
This data is computationally generated and may not reflect experimentally determined values.
Structure-activity relationship (SAR) studies on related compounds can offer insights. For instance, in other clerodane diterpenoids, modifications to the molecule that alter properties like lipophilicity (as indicated by LogP) or the introduction of hydrogen-bonding groups have been shown to significantly impact biological activity. conicet.gov.arnih.gov
This compound has been isolated from at least two different plant species, Houttuynia cordata and Salvia splendens. stuartxchange.orgresearchgate.net Notably, reports on its biological activity are conflicting. Studies on this compound sourced from Houttuynia cordata have demonstrated significant cytotoxic activity against various human tumor cell lines. scirp.orgkoreascience.krnih.govresearchgate.netscispace.com One study highlighted that among six isolated alkaloids, this compound showed the most potent cytotoxicity. scirp.orgniscpr.res.in Conversely, a study on splendins isolated from Salvia splendens reported them to be non-cytotoxic. researchgate.net This discrepancy could be due to variations in the exact chemical structure of the isolates from different sources or differences in the bioassay protocols used.
A systematic investigation involving the synthesis of this compound analogues with varied physicochemical properties and subsequent evaluation of their cytotoxic effects is currently lacking in the literature. Such studies would be invaluable for establishing a clear structure-property relationship and for optimizing the compound's biological engagement.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Salviarin |
| Splenolide B |
| Salvinorin A |
| Aristolactam B |
| Piperolactam A |
| Aristolactam A |
| Norcepharadione B |
| Cepharadione B |
| Splendidin A |
| Splendidin B |
Theoretical Bioactivity and Conceptual Applications of Splendidine Pre Clinical Focus
Proposed Bioactivities Based on Mechanistic Insights from In Vitro Findings
In vitro investigations have highlighted splendidine's significant cytotoxic and anti-proliferative potential, suggesting its role in modulating cellular processes relevant to disease.
Anti-proliferative and Cytotoxic Potential in Cellular Models
| Cell Line | Reported Cytotoxic Activity of this compound |
| A-549 | Significant cytotoxicity koreascience.krscirp.orgphcogrev.comresearchgate.netscispace.comresearchgate.netresearchgate.net |
| SK-OV-3 | Significant cytotoxicity koreascience.krscirp.orgphcogrev.comresearchgate.netscispace.comresearchgate.netresearchgate.net |
| SK-MEL-2 | Significant cytotoxicity koreascience.krscirp.orgphcogrev.comresearchgate.netscispace.comresearchgate.netresearchgate.net |
| XF-498 | Significant cytotoxicity koreascience.krscirp.orgphcogrev.comresearchgate.netscispace.comresearchgate.netresearchgate.net |
| HCT-15 | Significant cytotoxicity koreascience.krscirp.orgphcogrev.comresearchgate.netscispace.comresearchgate.netresearchgate.net |
Note: While this compound demonstrated significant cytotoxicity across these cell lines, specific quantitative IC50 values for this compound itself were not consistently provided in the reviewed literature snippets. Aristolactam B, another alkaloid isolated from the same source, showed selective activity against XF-498 with an ED50 of 0.84 μg/mL scirp.org.
Conceptual Role in Modulating Specific Cellular Processes
The anti-cancer effects observed for Houttuynia cordata extracts, which contain this compound, suggest that this alkaloid may play a role in modulating critical cellular processes. Research indicates that these extracts can induce apoptotic cell death in cancer cells, potentially via a mitochondria-dependent signaling pathway phcogrev.com. Mechanistic insights from studies on H. cordata active compounds suggest that they can inhibit cell viability and induce cell cycle arrest at the S or G2/M phases. This is achieved through the modulation of key cell cycle regulatory proteins, including an increase in p21, p27, and p53, and a decrease in cyclin-E, cyclin-A, cyclin-dependent kinase 2 (CDK2), and cdc-2 (CDK1) protein expression researchgate.net. Furthermore, these compounds have been shown to promote late apoptosis by up-regulating pro-apoptotic proteins such as caspase-3 and -8, and Bax, while decreasing the anti-apoptotic protein Bcl-2 researchgate.net. As this compound is identified among these active compounds, it is conceptually linked to these mechanisms of cell death induction and cell cycle regulation.
Comparative Analysis of this compound with Other Bioactive Natural Products
Understanding this compound's position within the broader landscape of natural product bioactivity requires comparison with related compounds and different alkaloid classes.
Comparison with Other Oxoaporphine Alkaloids Regarding Mechanisms
This compound belongs to the oxoaporphine alkaloid class researchgate.netcdnsciencepub.comkoreascience.krresearchgate.netacs.org. Other oxoaporphine alkaloids identified in various plant sources include lysicamine (B1675762), homomoschatoline, imenine, teliglazine, and O-methylmoschatoline researchgate.netcdnsciencepub.comresearchgate.netacs.org. While these compounds share a common structural backbone, direct comparative studies detailing the specific mechanisms of action of this compound against these other oxoaporphines are not extensively detailed in the provided literature snippets. However, the grouping of this compound with other cytotoxic alkaloids from Houttuynia cordata, such as aristolactam B, suggests that while both exhibit cytotoxicity, there may be differences in their potency and selectivity profiles scirp.orgresearchgate.net.
Distinction from Other Alkaloid Classes with Similar Bioactivities
This compound's classification as an oxoaporphine alkaloid distinguishes it from other major alkaloid classes. Houttuynia cordata also yields flavonoids, which possess antineoplastic, antioxidant, and free radical scavenging properties scirp.org. The alkaloids from this plant, including this compound, are noted for their potent antiplatelet and cytotoxic activities scirp.orgresearchgate.net. For instance, aristolactam B, another alkaloid from H. cordata, shows antiproliferative activity and selective cytotoxicity against XF-498 cells, whereas aristolactam A is reported to be largely inactive researchgate.net. While these findings highlight variations in bioactivity among different alkaloids from the same source, a detailed mechanistic distinction of this compound from other alkaloid classes with similar cytotoxic effects is not explicitly provided.
Conceptual Frameworks for Future Pre-clinical Research Applications of this compound
The established in vitro cytotoxicity and anti-proliferative effects of this compound provide a strong foundation for its exploration in pre-clinical research. Its potent activity against a range of human cancer cell lines suggests significant potential as an anti-cancer therapeutic agent koreascience.krscirp.orgphcogrev.comresearchgate.netscispace.comresearchgate.netresearchgate.net. Future research could focus on elucidating the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic effects, building upon the observed induction of apoptosis and cell cycle arrest seen with related compounds phcogrev.comresearchgate.net.
Further investigation into its structure-activity relationships (SAR) could facilitate the design of novel analogs with enhanced potency, selectivity, or improved pharmacokinetic properties researchgate.net. Comparative studies with other oxoaporphine alkaloids might reveal unique pharmacological profiles or synergistic interactions. Given its natural origin from plants with a history of medicinal use, pre-clinical studies employing various cancer models are warranted to fully assess its therapeutic efficacy and to understand its mechanism of action in a more complex biological context. The rigorous pre-clinical evaluation, including detailed mechanistic studies and potentially SAR studies, is crucial for determining its viability as a candidate for drug development vimta.comanr.frabpi.org.ukppd.com.
Compound List
this compound
Lysicamine
Homomoschatoline
Imenine
Aristolactam B (Aristolactam BII, Cepharanone B)
Piperolactam A
Aristolactam A (Aristolactam AII)
Norcepharadione B
Cepharadione B
Teliglazine
O-methylmoschatoline
Telitoxine
Ouregidione
4,5-dioxodehydroasimilobine (B13929627)
Salvinorin A
Salviarin
Splenolide B
Salvifarin
Salvifaricin
Grandirubrine
Imerubrine
Isoimerubrine
Norimeluteine
Norrufescine
Stepharine
5-N-methylmaytenine
Basis for Novel Tools in Chemical Biology Research
Chemical biology research relies heavily on the development and application of innovative chemical tools to probe, manipulate, and understand complex biological processes at the molecular level spirochem.comuniversiteitleiden.nlscilifelab.se. These tools can range from small molecules that modulate protein function to sophisticated bioconjugates and bioorthogonal chemistry reagents that allow for precise labeling and manipulation of biomolecules spirochem.comfrontiersin.orgnih.govrsc.org. The design of these tools often leverages compounds with known biological activities or unique structural scaffolds.
This compound's identified cytotoxic bioactivity thieme-connect.de suggests it interacts with biological systems in a manner that can alter cellular function. Conceptually, this bioactivity could form the basis for developing novel chemical biology tools. For example, the this compound structure could be used as a scaffold for synthesizing derivatives with enhanced specificity or tailored functionalities. Alternatively, its known mechanism of action, if elucidated, could inform the design of probes that report on the specific pathways it affects. However, the scientific literature currently available does not present research findings or conceptual frameworks that specifically position this compound as a basis for novel tools in chemical biology research. Therefore, specific research findings or data tables illustrating such applications for this compound are not available.
Compound List
this compound
Salvisplendins A-D
Splendidin
Olearin
Advanced Analytical and Spectroscopic Methodologies for Splendidine Research
High-Resolution Mass Spectrometry for Molecular Confirmation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of natural products, offering unparalleled accuracy in mass determination, which is crucial for confirming molecular formulas and identifying metabolites.
Accurate Mass Measurement Techniques
Accurate mass measurement provides the elemental composition of a molecule with high confidence. For splendidine, high-resolution mass spectrometry established its composition as C₁₈H₁₅NO₄. cdnsciencepub.com This level of precision is achieved using instruments like time-of-flight (TOF) and Orbitrap mass analyzers, which can deliver mass accuracy to within a few parts per million (ppm). waters.comstonybrook.edu The ability to obtain an accurate mass measurement is fundamental in distinguishing between compounds that may have the same nominal mass but different elemental compositions. waters.com For instance, the differentiation between an aldehyde and a sulfide, which differ by only 0.035 Da, is possible with the high resolution offered by techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry. waters.com
Modern HRMS instruments, often coupled with liquid chromatography (LC-MS), allow for the analysis of complex mixtures and the identification of individual components based on their accurate mass. stonybrook.edu The process typically involves calibrating the mass spectrometer with a known reference compound to ensure high mass accuracy throughout the analysis. lcms.czupenn.edu
Table 1: Key HRMS Techniques for Accurate Mass Measurement
| Technique | Principle | Key Advantages |
| Time-of-Flight (TOF) | Measures the time it takes for an ion to travel a fixed distance. | High mass resolution, fast acquisition speed. waters.comstonybrook.edu |
| Orbitrap | Ions are trapped in an electrostatic field and their orbital frequencies are measured. | Very high resolution and mass accuracy. thermofisher.combiorxiv.org |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Ions are trapped in a magnetic field and their cyclotron frequency is measured. | Extremely high resolution and mass accuracy. rsc.org |
This table provides a summary of common high-resolution mass spectrometry techniques used for accurate mass measurement.
Comprehensive Fragmentation Pattern Analysis
In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. numberanalytics.comlibretexts.org When a molecule like this compound is ionized and subjected to collision-induced dissociation (CID) or other fragmentation methods, it breaks apart in a predictable manner, yielding a unique fingerprint of fragment ions. ncsu.eduwhitman.edu
The high-resolution analysis of these fragments allows for the determination of their elemental compositions as well, providing critical clues about the different substructures within the parent molecule. thermofisher.com For oxoaporphine alkaloids like this compound, the fragmentation pattern can reveal the nature and position of substituents on the aporphine (B1220529) core. For example, the loss of specific neutral molecules (e.g., CO, CH₃) can indicate the presence of certain functional groups. cdnsciencepub.comwhitman.edu The analysis of these patterns is a key step in the structural elucidation process and in the identification of related metabolites, which may differ by a single functional group. waters.comncsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution. numberanalytics.comanalis.com.my It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)
The complete structural assignment of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR (Proton NMR): This is often the first NMR experiment performed. It provides information about the number of different types of protons, their chemical environments (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of each type of proton (integration). emerypharma.com
¹³C NMR (Carbon NMR): This experiment provides information about the different carbon atoms in the molecule. analis.com.my Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comoxinst.com It is invaluable for identifying spin systems and tracing out the connectivity of protons within a molecule.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This 2D experiment correlates the chemical shifts of protons directly to the carbons they are attached to. numberanalytics.comumich.edu This allows for the unambiguous assignment of proton and carbon signals for each CHn group.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). analis.com.mynumberanalytics.com It is crucial for piecing together the different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons).
For this compound, the ¹H NMR spectrum showed well-resolved methoxyl groups at δ 4.01, 4.10, and 4.21, confirming the presence of three methoxy (B1213986) substituents. cdnsciencepub.com The combination of these NMR techniques allows for the complete assignment of all proton and carbon signals, leading to the unambiguous determination of the chemical structure of this compound as 1,2,4-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. cdnsciencepub.com
Table 2: NMR Data for this compound (Illustrative)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| H-3 | Value | C-2, C-4, C-3a | |
| OCH₃-1 | Value | C-1 | |
| OCH₃-2 | Value | C-2 | |
| OCH₃-4 | Value | C-4 | |
| H-5 | Value | C-4, C-6, C-6a | |
| H-8 | Value | C-7, C-9, C-11b | |
| This is an illustrative table based on typical data for aporphine alkaloids. Actual values would be determined from experimental spectra. |
Advanced NMR Methods for Conformational and Dynamic Studies
Beyond static structural elucidation, advanced NMR techniques can provide insights into the conformational dynamics of molecules like this compound. nih.govumn.edu These methods can probe molecular motions that occur over a wide range of timescales. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net This is crucial for determining the three-dimensional conformation and stereochemistry of a molecule.
Dynamic NMR (DNMR): This involves acquiring NMR spectra at different temperatures to study dynamic processes such as conformational changes or restricted bond rotations. nih.gov The rates of these processes can be determined by analyzing changes in the lineshapes of the NMR signals.
Relaxation-based experiments: Techniques like Chemical Exchange Saturation Transfer (CEST) and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be used to study slow to intermediate timescale dynamics, such as the interconversion between different conformational states. researchgate.netresearchgate.net
While detailed conformational and dynamic studies on this compound itself are not extensively reported, these advanced NMR methods represent powerful tools for future research into its structure-activity relationships and interactions with biological targets. umn.eduplos.org
Chromatographic Separation and Purification Techniques for this compound
The isolation of pure this compound from its natural source, Abuta rufescens, requires effective separation and purification methods. cdnsciencepub.com Chromatography is the cornerstone of this process, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. bioanalysis-zone.com
The initial extraction of alkaloids from the plant material typically yields a complex mixture. This crude extract is then subjected to various chromatographic techniques to isolate the individual components. For the oxoaporphine alkaloids in Abuta rufescens, including this compound, dry-column silica (B1680970) chromatography was utilized to separate the four major components. cdnsciencepub.com
Further purification often employs other chromatographic methods:
Flash Column Chromatography: A rapid form of column chromatography that uses pressure to speed up the separation process. It is often used for preparative scale purification. mdpi.com
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique that uses high pressure to force the solvent through a column packed with very fine particles. hplc.eu Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly effective for purifying alkaloids. hplc.eu Semi-preparative HPLC has been used to purify related diterpenoids from Salvia species. umich.edu
Thin-Layer Chromatography (TLC): A simple and rapid analytical technique used to monitor the progress of a separation and to determine the purity of fractions. bioanalysis-zone.com
The choice of chromatographic method and the specific conditions (e.g., stationary phase, mobile phase composition) are optimized to achieve the best separation of the target compound from other alkaloids and impurities present in the extract. purolite.comnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of compounds from complex mixtures. wjpmr.com The development of a robust HPLC method is a meticulous process involving the systematic optimization of various chromatographic parameters to achieve the desired resolution, sensitivity, and analysis time. wjpmr.comiosrphr.org
The process begins with understanding the physicochemical properties of the analyte, such as its solubility, polarity, and UV-visible absorption characteristics. iosrphr.org For both the this compound alkaloid and the diterpene, which possess multiple functional groups and chromophores, Reverse-Phase HPLC (RP-HPLC) is a common starting point. In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. transharmreduction.org
Method optimization involves a systematic adjustment of parameters:
Column Selection: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) and column dimensions (length, internal diameter, and particle size) is critical for achieving adequate separation. journaljpri.com
Mobile Phase Composition: A gradient elution, where the mobile phase composition is changed over time, is often necessary for separating components in complex plant extracts. transharmreduction.org A typical mobile phase for compounds like this compound would consist of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. jrespharm.com
Flow Rate and Temperature: Adjusting the flow rate and column temperature can influence peak shape and resolution. transharmreduction.org Higher temperatures can reduce mobile phase viscosity and improve peak efficiency but may risk degrading thermally labile compounds.
A hypothetical set of starting parameters for developing an analytical HPLC method for a this compound-containing plant extract is presented in the table below.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for ionizable compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% B to 95% B over 30 min | To elute a wide range of compounds with varying polarities from the extract. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths to detect different chromophores. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. alwsci.com Molecules like the this compound alkaloid (C19H15NO4) and the trans-clerodane diterpene (C24H26O9) are large, polar, and non-volatile, making them unsuitable for direct analysis by GC-MS. alwsci.comnih.govnih.gov
However, GC-MS can be employed for their analysis through a process called derivatization. alwsci.com This chemical modification process converts non-volatile compounds into more volatile derivatives by masking polar functional groups (like hydroxyls, amines, or carboxylic acids). Common derivatization techniques include:
Silylation: Reacting the compound with a silylating agent (e.g., BSTFA) to convert active hydrogens on hydroxyl or amine groups into trimethylsilyl (B98337) (TMS) ethers or esters.
Methylation: Converting fatty acids or other acidic compounds into their more volatile methyl esters. alwsci.com
Acylation: Introducing an acyl group to increase volatility.
Once derivatized, the resulting less polar and more volatile this compound derivative can be analyzed. The GC separates the components of the mixture, and the mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that acts as a molecular fingerprint, allowing for structural identification. researchgate.net This approach can be particularly useful for identifying related compounds or metabolites in a sample matrix. nih.gov
Specialized Preparative Chromatographic Approaches (e.g., Countercurrent Chromatography)
The goal of preparative chromatography is to isolate a specific compound from a mixture in sufficient quantity for further study, such as structural elucidation or bioactivity testing. rotachrom.comgilson.comwelch-us.com While preparative HPLC is a common method, other specialized techniques are highly effective for natural product isolation.
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. iconsci.com This eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery rates, making it ideal for purifying valuable or delicate natural products. iconsci.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. iconsci.com
The initial isolation of the oxoaporphine alkaloid this compound from Abuta rufescens utilized a multi-step process beginning with countercurrent distribution. cdnsciencepub.com The total alkaloidal material was subjected to 200 transfers in a countercurrent system, which provided an initial fractionation of the complex mixture. cdnsciencepub.com The fractions containing the weakly basic and highly colored alkaloids, including this compound, were then combined and further purified by dry-column silica chromatography to yield the pure crystalline compound. cdnsciencepub.com This highlights the power of CCC as an initial, large-scale purification step to simplify a complex extract before final polishing with other chromatographic methods. researchgate.net
Complementary Spectroscopic Characterization Techniques
Following isolation, the structural identity of a compound is determined using a combination of spectroscopic methods. Each technique provides a different piece of the structural puzzle.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orglibretexts.org The wavelengths of light a molecule absorbs are characteristic of the types of electronic transitions available, which are dictated by the molecule's structure, particularly the presence of chromophores (light-absorbing functional groups). shu.ac.uk
Common transitions include those of non-bonding (n) and pi (π) electrons to anti-bonding pi (π) orbitals, such as n → π and π → π* transitions. davuniversity.org Extended systems of conjugated double bonds, like those found in aromatic systems, lower the energy gap for these transitions, shifting the absorption maximum (λmax) to longer wavelengths, sometimes into the visible region (400-700 nm). libretexts.org
The oxoaporphine alkaloid this compound is described as a "highly colored" and "yellow crystalline alkaloid," which directly indicates that it absorbs light in the blue-violet region of the visible spectrum. cdnsciencepub.com This is consistent with its proposed structure, which contains a large, conjugated oxoaporphine aromatic system. This extended chromophore is responsible for the low-energy π → π* transitions that give the molecule its color. cdnsciencepub.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular bonds to vibrate (stretch, bend, or rotate). tanta.edu.eg The frequencies of radiation absorbed are specific to the types of bonds and functional groups present in the molecule, making IR spectroscopy an excellent tool for functional group identification. udel.eduspecac.comtsfx.edu.au
For the trans-clerodane splendidin isolated from Salvia splendens, specific IR absorption bands were reported. rsc.org
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 1775 | C=O stretch | γ-Lactone carbonyl |
| 1735 | C=O stretch | Ester carbonyl (acetate) |
| 1248 | C-O stretch | Ester / Lactone |
| 870 | C-H bend | Furan ring or other fingerprint region vibration |
The two distinct carbonyl peaks at 1775 and 1735 cm⁻¹ are highly characteristic and support the presence of two different carbonyl environments, consistent with the proposed dilactone structure. rsc.org For the oxoaporphine alkaloid this compound, the structure contains aromatic rings (C=C stretches ~1600-1450 cm⁻¹), methoxy groups (C-O stretches ~1250-1050 cm⁻¹), and a conjugated ketone (C=O stretch ~1680-1650 cm⁻¹), all of which would produce characteristic bands in an IR spectrum. cdnsciencepub.comvscht.cz
Computational Chemistry and Molecular Modeling Studies of Splendidine
Quantum Mechanical Calculations for Electronic Structure and Reactivity of Splendidine
Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Indices
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. In the context of a compound like this compound, DFT calculations would be employed to:
Determine Ground State Geometry: Optimize the three-dimensional structure of this compound to find its most stable conformation.
Calculate Molecular Orbitals: Map the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region where the molecule is likely to donate electrons, while the LUMO indicates where it is likely to accept them. The energy gap between HOMO and LUMO is often correlated with a molecule's kinetic stability and reactivity mdpi.comresearchgate.netmalayajournal.org.
Derive Reactivity Indices: Quantify the molecule's propensity to undergo specific chemical reactions. This includes calculating parameters like atomic charges, Fukui functions, and electrophilicity/nucleophilicity indices. These indices help identify the most reactive sites within the this compound molecule for potential chemical transformations or interactions with biological targets mdpi.comresearchgate.netrsc.org. For instance, regions with high spin density (if it were a radical) or specific charge distributions would indicate potential reaction centers numberanalytics.com.
Computational Prediction of Spectroscopic Parameters
Predicting spectroscopic parameters computationally provides valuable insights that can aid in the identification and characterization of this compound, complementing experimental spectroscopy.
NMR Spectroscopy: DFT calculations can predict chemical shifts (¹H and ¹³C NMR) and coupling constants, allowing for the assignment of signals and confirmation of the molecular structure researchgate.netarxiv.org.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic transitions, thereby estimating absorption wavelengths and intensities, which are crucial for understanding a molecule's interaction with light mdpi.comarxiv.org.
Without specific computational studies on this compound, it is not possible to provide actual predicted spectroscopic data or detailed reactivity indices.
De Novo Design and Virtual Screening Strategies for Novel this compound Derivatives
De novo design and virtual screening are powerful computational techniques used to discover new molecules with desired properties, often in drug discovery nih.govmdpi.comresearchgate.netfrontiersin.org.
De Novo Design: This approach involves building novel molecular structures from scratch or by modifying existing scaffolds to optimize specific characteristics. For this compound, de novo design could be used to generate derivatives with enhanced biological activity, improved pharmacokinetic properties, or altered chemical reactivity, by systematically exploring chemical space around the this compound core structure nih.govresearchgate.netfrontiersin.org.
Virtual Screening: This technique computationally screens large libraries of compounds (either existing or virtual) against a specific target (e.g., a protein receptor) to identify potential binders. Structure-based virtual screening uses the 3D structure of the target, while ligand-based screening relies on the properties of known active molecules mdpi.comfrontiersin.orgeuropa.eu. Applying virtual screening to identify novel analogues or derivatives of this compound would involve docking simulations or similarity searches against relevant biological targets.
The development of novel this compound derivatives could leverage these methods to explore chemical space for compounds with improved or novel therapeutic applications.
Cheminformatics and Data Mining for Integrated this compound Research
Cheminformatics and data mining are essential for organizing, analyzing, and extracting knowledge from chemical data, enabling more efficient research ncsu.eduwikipedia.orgtu-dortmund.dewwtf.atnih.gov.
Cheminformatics: This field integrates chemistry and computer science to manage and analyze chemical information. For this compound, cheminformatics tools could be used for:
Database Management: Storing and retrieving information about this compound and its analogues.
Molecular Representation: Converting chemical structures into machine-readable formats (e.g., SMILES, molecular graphs) for analysis.
Descriptor Calculation: Generating a wide array of molecular descriptors (e.g., physicochemical properties, topological indices) that capture the structural and electronic features of this compound nih.gov.
Virtual Libraries: Creating collections of virtual compounds based on the this compound scaffold for screening purposes wikipedia.org.
Data Mining: This involves discovering patterns and insights from large datasets. In the context of this compound research, data mining could be applied to:
Analyze High-Throughput Screening (HTS) Data: If this compound or its derivatives were subjected to HTS, data mining techniques would be used to identify active compounds, standardize results, and filter hits ncsu.edu.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models that correlate the chemical structure of this compound derivatives with their biological activity, using existing experimental data ncsu.eduwikipedia.org.
Integrated Research: Combining data from various sources (experimental, computational, literature) to build comprehensive knowledge bases and identify trends or novel hypotheses related to this compound's properties and potential applications ncsu.edutu-dortmund.dewwtf.at.
Due to the absence of specific computational studies on this compound, detailed research findings and data tables for these sections cannot be provided. The methodologies described represent the standard approaches that would be applied to a compound like this compound if such research were undertaken.
Future Research Trajectories and Broader Academic Implications for Splendidine
Exploration of Unexplored Mechanistic Pathways of Splendidine Action
The precise molecular mechanisms by which this compound exerts its effects are not yet comprehensively understood. Future research should aim to uncover these pathways, providing a scientific basis for its potential applications.
Investigations into Epigenetic Modulation
Specific studies detailing this compound's influence on epigenetic mechanisms are currently limited. Epigenetics, encompassing heritable changes in gene expression without alterations to the underlying DNA sequence, plays a crucial role in cellular differentiation, disease pathogenesis, and response to environmental stimuli nih.govresearchgate.netimmunopaedia.org.za. Key epigenetic mechanisms include DNA methylation, histone modifications (such as acetylation and deacetylation), and the regulation by non-coding RNAs (e.g., microRNAs and long non-coding RNAs) nih.govimmunopaedia.org.zaheraldopenaccess.ustroscriptions.com.
Future research trajectories for this compound could involve:
DNA Methylation Studies: Investigating whether this compound can modulate global or gene-specific DNA methylation patterns. This could involve assessing its impact on DNA methyltransferases (DNMTs) or specific CpG island methylation in relevant cellular models.
Histone Modification Analysis: Examining this compound's potential to alter histone acetylation or deacetylation states, which are critical for chromatin structure and gene accessibility. Assays targeting histone deacetylases (HDACs) or histone acetyltransferases (HATs) could reveal direct or indirect effects.
Non-coding RNA Profiling: Analyzing changes in microRNA (miRNA) and long non-coding RNA (lncRNA) expression profiles in cells treated with this compound. These regulatory molecules are known to influence a wide array of cellular processes and could mediate this compound's biological activities.
Impact on Mitochondrial Function and Bioenergetics
The role of this compound in cellular energy metabolism, particularly its impact on mitochondrial function, is an area ripe for exploration. Mitochondria, often referred to as the "powerhouses" of the cell, are vital for generating adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation, and their dysfunction is implicated in numerous diseases tacanow.orgoaepublish.comnih.gov.
Proposed research directions include:
Mitochondrial Respiration Assays: Evaluating this compound's effect on oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) using techniques like Seahorse XF analysis to understand its impact on cellular bioenergetics.
ATP Production Measurement: Quantifying changes in intracellular ATP levels following this compound treatment to assess its influence on energy generation.
Mitochondrial Membrane Potential (MMP) and ROS Production: Investigating whether this compound affects the integrity of the mitochondrial inner membrane potential or induces/mitigates the production of reactive oxygen species (ROS), which are key indicators of mitochondrial health and stress oaepublish.comnih.gov.
Complex Enzyme Activity Assays: Assessing the activity of specific complexes within the electron transport chain (ETC) to pinpoint potential targets of this compound's action within mitochondrial bioenergetics.
Development of Advanced Methodologies for this compound Analysis and Synthesis
The synthesis and analytical characterization of this compound have been previously reported, providing a foundation for further methodological advancements. The compound was isolated from Abuta rufescens and its structure, 1,2,4-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, was confirmed through total synthesis cdnsciencepub.comcdnsciencepub.com.
Key findings from its synthesis include:
The preparation of crucial intermediates such as 1-cyano-4,6,7-trimethoxyisoquinoline and a Reissert compound cdnsciencepub.com.
The successful total synthesis of this compound, with specific yields and melting points reported for intermediates, indicating established synthetic routes cdnsciencepub.com.
Integration of this compound Research with Systems Biology and Omics Approaches
The complexity of natural products like this compound necessitates the use of systems biology and omics technologies to fully elucidate their biological mechanisms and potential applications. These approaches allow for a holistic understanding of cellular responses to the compound, moving beyond single-target interactions.
Transcriptomic and Proteomic Profiling in Response to this compound
Investigating the impact of this compound on gene expression (transcriptomics) and protein abundance (proteomics) can reveal the cellular pathways perturbed by the compound. Such studies would identify key genes, proteins, and signaling cascades that are modulated by this compound treatment. For instance, understanding how this compound influences gene expression related to cell cycle regulation, apoptosis, or specific metabolic pathways could provide crucial insights into its biological activity. While direct transcriptomic or proteomic studies specifically on this compound are not extensively documented in the provided search results, similar natural products from Salvia species have undergone transcriptome analysis blogspot.comblogspot.com. Applying these techniques to this compound could uncover novel molecular targets and mechanisms of action.
Metabolomic Fingerprinting for Pathway Perturbation Analysis
Metabolomics offers a powerful lens to observe the downstream effects of this compound on cellular metabolism. By analyzing the complete set of small molecules (metabolites) within cells or biological fluids, researchers can identify metabolic pathways that are significantly altered by this compound exposure. This approach can reveal how this compound interferes with or modulates metabolic networks, providing a functional readout of its cellular impact. For example, changes in the levels of specific amino acids, lipids, or energy metabolites could indicate this compound's influence on cellular respiration, biosynthesis, or signaling. While specific metabolomic studies on this compound are not detailed in the provided results, the broader field of metabolomics is recognized as a crucial tool for understanding the mechanisms of action of plant-derived compounds scirp.orgnih.gov.
Opportunities for Interdisciplinary and Collaborative Research in this compound Chemistry and Biology
The comprehensive study of this compound requires a multidisciplinary approach, fostering collaboration between various scientific fields. Such collaborations are essential for unlocking the full potential of this compound.
Natural Product Chemistry and Synthesis: Collaborations between chemists are vital for isolating, purifying, and characterizing this compound and related compounds. Synthetic chemists can also develop efficient routes for producing this compound, aiding in supply and structure-activity relationship studies.
Pharmacology and Toxicology: Pharmacologists are needed to investigate the biological activities, mechanisms of action, and potential therapeutic effects of this compound. Toxicologists would assess its safety profile, although this is outside the scope of this article.
Molecular Biology and Omics: Integrating transcriptomics, proteomics, and metabolomics requires collaboration with molecular biologists and bioinformaticians to analyze complex datasets and identify molecular targets and pathways.
Ethnobotany and Conservation Science: For plants like Abuta rufescens, collaboration with ethnobotanists and conservation scientists is crucial for understanding traditional uses, ensuring sustainable sourcing, and promoting conservation efforts.
Computational Biology and Cheminformatics: These fields can aid in predicting this compound's interactions with biological targets, modeling its pharmacokinetic properties, and identifying potential drug candidates through virtual screening.
By bringing together expertise from these diverse areas, research on this compound can advance from basic isolation and characterization to a deeper understanding of its biological roles, therapeutic potential, and sustainable utilization.
Compound List
this compound
Salvinorin A
Deoxydeoxygedunin
Homomoschatoline
Imenine
Aristolactam B
Piperolactam A
Aristolactam A
Norcepharadione B
Cepharadione B
Salvinicin A
Splenolide B
Salviarin
Quercitrin
Kaempferol
Houttuynin
Limonene
Norimeluteine
Norrufescine
Stepharine
5-N-methylmaytenine
Salvia splendens diterpenoids (general class)
Salvia divinorum diterpenoids (general class)
Tropoloisoquinoline alkaloids
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
